molecular formula C12H13NO3S B2703042 Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 378196-87-3

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No. B2703042
CAS RN: 378196-87-3
M. Wt: 251.3
InChI Key: BGFHMNNBBDLFDU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a chemical compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized via various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be elucidated from their spectral information . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Chemical Reactions Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Gewald Reaction : Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is synthesized via a Gewald reaction involving ethyl cyanoacetate and a primary or secondary amine, showcasing its utility in creating 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
  • Diverse Synthesis Applications : This compound is a versatile precursor in synthesizing polyfunctionally substituted thienopyrimidines, which can further undergo heterocyclisation to related polycyclic fused systems (Aly & Behalo, 2010).

Biological and Pharmacological Research

  • Antimicrobial Activity : The compound, when modified, exhibits significant antimicrobial activities, as seen in studies where its derivatives show promising results against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
  • Anti-Proliferative and Anti-Cancer Properties : Some derivatives of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate have shown potential as anti-cancer agents. For example, studies on novel thiophene and benzothiophene derivatives indicate their efficacy in inhibiting tumor cell proliferation (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Pharmaceutical Applications

  • Local Anesthetic and Antiarrhythmic Agents : Derivatives of this compound have been synthesized and evaluated for their local anesthetic and antiarrhythmic activities. Certain analogues demonstrated comparable activity to standard drugs like carticaine and lidocaine (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could be the synthesis of new thiophene-containing compounds and the exploration of their biological activities.

properties

IUPAC Name

ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-15-12(14)10-8(6-17-11(10)13)9-5-4-7(2)16-9/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFHMNNBBDLFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

CAS RN

378196-87-3
Record name ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
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